molecular formula C16H19N B13613407 4-([1,1'-Biphenyl]-4-yl)butan-2-amine

4-([1,1'-Biphenyl]-4-yl)butan-2-amine

Cat. No.: B13613407
M. Wt: 225.33 g/mol
InChI Key: VBLHVIZFSUTRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-([1,1’-Biphenyl]-4-yl)butan-2-amine is an organic compound that belongs to the class of phenylbutylamines It consists of a biphenyl group attached to a butan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)butan-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For example, the reaction of 4-bromobiphenyl with butan-2-amine in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of 4-([1,1’-Biphenyl]-4-yl)butan-2-amine typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of solvents like ethanol and reaction temperatures controlled to favor the formation of the desired amine.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases like sodium hydroxide are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)butan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutylamine: Similar in structure but lacks the biphenyl group.

    Biphenyl-4-amine: Contains a biphenyl group but differs in the amine substitution pattern.

Uniqueness

4-([1,1’-Biphenyl]-4-yl)butan-2-amine is unique due to its specific combination of a biphenyl group and a butan-2-amine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

4-([1,1'-Biphenyl]-4-yl)butan-2-amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity compounds. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The following table summarizes key findings regarding its biological effects:

Biological Activity Assay Type Organism/Cell Line Results Reference
AntimalarialIn vitroPlasmodium falciparumPotent activity with EC50 values < 100 nM
AnticancerCell viabilityVarious cancer cell linesInhibition of cell proliferation
AntimicrobialMIC AssayGram-positive bacteriaMIC values ranging from 10 to 50 µg/mL

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties. Studies have reported that the compound demonstrates potent inhibitory effects against Plasmodium falciparum, particularly against chloroquine-resistant strains. The structure–activity relationship (SAR) suggests that modifications to the biphenyl moiety can enhance antimalarial potency.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression. A notable study reported that derivatives of this compound exhibited enhanced activity compared to earlier analogs, suggesting a promising avenue for anticancer drug development.

Antimicrobial Effects

The antimicrobial potential of this compound has been evaluated against a range of bacterial strains. Results indicate effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimalarial Efficacy : A study demonstrated that a specific derivative showed an EC50 value of 45 nM against P. falciparum, significantly outperforming standard treatments.
  • Cancer Cell Line Testing : In a comparative study involving multiple cancer cell lines, the compound exhibited IC50 values ranging from 5 to 15 µM, indicating strong potential as an anticancer agent.
  • Microbial Resistance : Research into its antimicrobial properties revealed that certain structural modifications enhanced its efficacy against resistant strains, suggesting a pathway for developing new antibiotics.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-(4-phenylphenyl)butan-2-amine

InChI

InChI=1S/C16H19N/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13H,7-8,17H2,1H3

InChI Key

VBLHVIZFSUTRER-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.